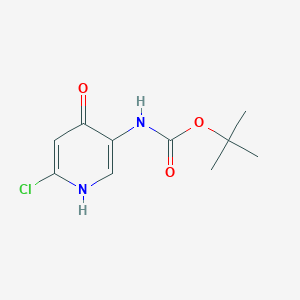

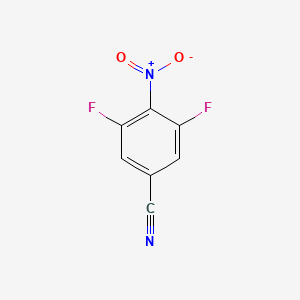

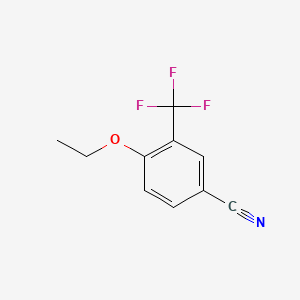

![molecular formula C15H15N3O6 B1398670 4,5-dimethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate CAS No. 1350929-61-1](/img/structure/B1398670.png)

4,5-dimethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate

Vue d'ensemble

Description

4,5-dimethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate is a useful research compound. Its molecular formula is C15H15N3O6 and its molecular weight is 333.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4,5-dimethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-dimethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmaceutical Research: Antihypertensive Agents

This compound is structurally related to 1,4-dihydropyridines (1,4-DHPs), which have been recognized as vital drugs in the treatment of angina and hypertension. The Hantzsch synthesis, which can produce similar compounds, has led to the development of commercial antihypertensive drugs like nifedipine and amlodipine. These drugs work by binding to voltage-dependent L-type calcium channels, decreasing calcium ion passage and relaxing smooth muscle cells .

Organic Synthesis: Cyclisation Reactions

The compound’s structure suggests it could be involved in novel cyclisation reactions. For example, the Hantzsch synthesis mentioned earlier can lead to unusual formations like 1-amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene, indicating potential for creating new cyclic structures under certain reaction conditions .

Chemical Analysis: NMR and MS Spectroscopy

Due to its complex structure, this compound can be an excellent candidate for nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis. These techniques can help determine the structure of newly synthesized compounds and their fragmentation patterns, which are crucial for understanding their chemical behavior .

Medicinal Chemistry: Calcium Channel Modulation

As with other dihydropyridine derivatives, this compound may modulate calcium channels. This action is essential for developing drugs that can treat cardiovascular diseases by affecting the flow of calcium ions, which is critical for heart and smooth muscle function .

Proteomics: Oxazoline Derivatives

While not directly related to the compound , oxazoline derivatives like 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline have applications in proteomics research. By extension, the compound being analyzed could potentially be modified to create similar structures with applications in this field.

Synthetic Methodology: Nucleophilic Substitution

The compound could be used to explore new synthetic methodologies, such as nucleophilic substitution reactions. These reactions are fundamental in organic chemistry and can lead to the creation of a wide variety of new compounds with potential applications in drug development and materials science .

Precursor for Complex Molecules

Compounds like 4-Methoxybenzaldehyde dimethyl acetal, which share structural similarities, are used as precursors to synthesize complex molecules. Therefore, our compound of interest could serve as a starting material for synthesizing various pharmacologically active molecules .

Analytical Chemistry: Chromatography

Given its unique structure, this compound could be used as a standard or reference in chromatographic analysis to help identify and quantify similar compounds in complex mixtures, which is a common practice in pharmaceutical and chemical industries .

Propriétés

IUPAC Name |

dimethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]triazole-4,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O6/c1-22-10-6-4-9(5-7-10)11(19)8-18-13(15(21)24-3)12(16-17-18)14(20)23-2/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPXICTCPCMUOAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CN2C(=C(N=N2)C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-dimethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

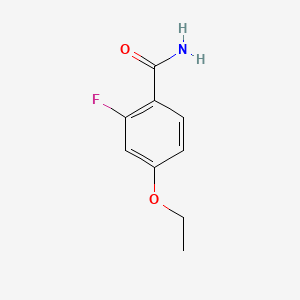

![tert-butyl 2-(3H-imidazo[4,5-b]pyridin-2-yl)ethylcarbamate](/img/structure/B1398588.png)

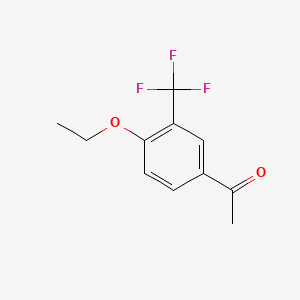

![2-Tert-butyloxycarbonylaminomethyl-5-phenyl-[1,3,4]oxadiazole](/img/structure/B1398597.png)

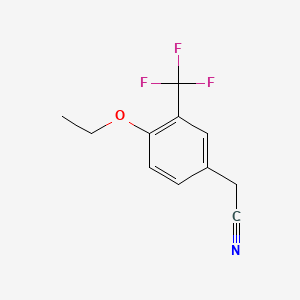

![Ethyl 1-[6-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate](/img/structure/B1398601.png)

![3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1398610.png)